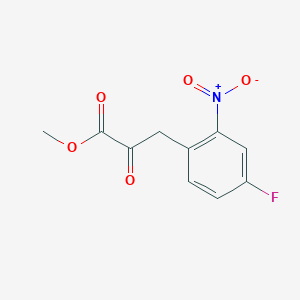
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of propanoate, featuring a fluoro and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-(4-amino-2-nitrophenyl)-2-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate: Similar structure but with an amino group instead of an oxo group.
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Similar ester functionality but with a pyridine ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8FNO5 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8FNO5/c1-17-10(14)9(13)4-6-2-3-7(11)5-8(6)12(15)16/h2-3,5H,4H2,1H3 |
InChI Key |
ZRDRIXQQEHQFMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















